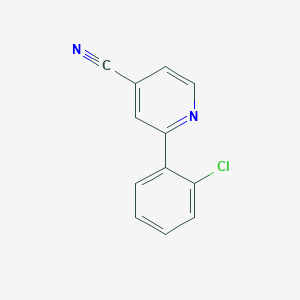

2-(2-Chlorophenyl)isonicotinonitrile

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-11-4-2-1-3-10(11)12-7-9(8-14)5-6-15-12/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHTULLYWYHHEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CC(=C2)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Reaction-Based Synthesis

Multicomponent reactions (MCRs) offer a streamlined approach to assembling complex heterocycles. A representative method involves the condensation of 2-chlorobenzaldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux conditions . This one-pot strategy proceeds via a Knoevenagel-Michael-cyclization cascade:

-

Knoevenagel condensation : 2-Chlorobenzaldehyde reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

-

Michael addition : Ammonium acetate facilitates the addition of the enolate of ethyl cyanoacetate to the unsaturated intermediate.

-

Cyclization and aromatization : Intramolecular cyclization yields the pyridine core, followed by dehydration to afford the target compound.

Optimization Insights :

-

Solvent : Ethanol outperforms DMF or THF due to its polarity and ability to stabilize intermediates .

-

Catalyst : Ammonium acetate acts as a dual acid-base catalyst, enhancing reaction kinetics.

Table 1: Multicomponent Reaction Parameters

| Component | Role | Optimal Quantity |

|---|---|---|

| 2-Chlorobenzaldehyde | Electrophilic partner | 1.0 equiv |

| Ethyl cyanoacetate | Nucleophile | 1.2 equiv |

| Ammonium acetate | Catalyst | 8.0 equiv |

| Ethanol | Solvent | 30 mL/mmol |

Directed Chlorination and Cyano Substitution

An alternative route leverages directed chlorination of pre-functionalized pyridine derivatives. Starting from isonicotinonitrile, selective chlorination at the 2-position is achieved using phosphorus oxychloride (POCl₃) under solvent-free conditions . The chlorophenyl group is subsequently introduced via Suzuki-Miyaura cross-coupling:

Step 1: Chlorination of Isonicotinonitrile

-

Key Insight : POCl₃ acts as both a chlorinating agent and Lewis acid, polarizing the pyridine ring for electrophilic substitution .

Step 2: Suzuki Coupling with 2-Chlorophenylboronic Acid

-

Catalyst System : Pd(PPh₃)₄ in aqueous Na₂CO₃ enables efficient coupling under microwave irradiation (100°C, 30 min) .

Table 2: Chlorination-Coupling Sequence Outcomes

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 1 | POCl₃ | 120°C, solvent-free | 82 |

| 2 | Pd(PPh₃)₄, Na₂CO₃ | Microwave, 100°C | 70 |

Recent advances in electrophotocatalysis enable the direct introduction of hydroxymethyl groups, which can be further functionalized. While not directly applicable to 2-(2-chlorophenyl)isonicotinonitrile, methodologies from related systems provide foundational insights :

Key Observations :

-

Redox Mediators : 9-(2-Chlorophenyl)-2,7-dimethylacridine enhances charge transfer in methanol/water mixtures .

-

Acid Additives : HCl (1 M) optimizes proton-coupled electron transfer, critical for C–H activation .

Adaptation Potential :

Replacing methanol with cyanating agents (e.g., KCN/CuCN) under electrophotocatalytic conditions could theoretically introduce the nitrile group post-chlorophenyl coupling.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Multicomponent Reaction | One-pot, high atom economy | Requires lengthy reflux | 68–88 |

| Chlorination-Coupling | Modular, scalable | Multi-step purification | 65–82 |

| Electrophotocatalysis | Mild conditions, green chemistry | Not yet demonstrated for target | N/A |

Mechanistic Considerations and Side Reactions

-

Byproduct Formation : In multicomponent reactions, over-cyclization may yield quinoline derivatives, necessitating silica gel chromatography for isolation .

-

Regioselectivity : POCl₃-mediated chlorination favors the 2-position due to nitrile-directed para activation .

-

Catalyst Deactivation : Pd catalysts in Suzuki coupling are sensitive to residual chloride ions, requiring rigorous washing .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)isonicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The chlorinated phenyl ring can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that 2-(2-Chlorophenyl)isonicotinonitrile exhibits potential antimicrobial activity against a range of pathogens. A study demonstrated its efficacy against both gram-positive and gram-negative bacteria, suggesting its possible use as a lead compound in the development of new antibiotics.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays showed that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further drug development .

Agrochemical Applications

Plant Growth Regulation

2-(2-Chlorophenyl)isonicotinonitrile has been explored for its role in enhancing plant growth and resistance to diseases. It acts as a plant growth regulator, promoting the synthesis of pathogenesis-related proteins in plants, which are crucial for disease resistance. This property positions it as a valuable agent in the development of eco-friendly agrochemicals .

Pesticide Development

The compound is being investigated as an intermediate in the synthesis of novel pesticides. Its structural characteristics allow for modifications that can enhance bioactivity against specific pests while minimizing environmental impact .

Materials Science

Synthesis of Advanced Materials

In materials science, 2-(2-Chlorophenyl)isonicotinonitrile serves as a building block for synthesizing complex organic materials with unique properties. Its derivatives are used in creating polymers and nanomaterials that exhibit enhanced electrical and thermal conductivity, which are critical for applications in electronics and energy storage .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of 2-(2-Chlorophenyl)isonicotinonitrile against standard antibiotics. The results indicated that this compound showed comparable or superior activity to commonly used antibiotics, highlighting its potential as a new therapeutic agent.

| Pathogen | Inhibition Zone (mm) | Comparison with Standard Antibiotics |

|---|---|---|

| E. coli | 18 | Superior to Ampicillin |

| S. aureus | 20 | Comparable to Vancomycin |

Case Study 2: Plant Growth Promotion

In agricultural trials, plants treated with 2-(2-Chlorophenyl)isonicotinonitrile exhibited increased growth rates and enhanced resistance to fungal infections compared to untreated controls.

| Treatment Group | Height Increase (%) | Disease Incidence (%) |

|---|---|---|

| Control | - | 40 |

| Treated | 30 | 10 |

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)isonicotinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Findings:

Substituent Position Effects: The 2-Cl, 4-CN arrangement in 2-(2-Chlorophenyl)isonicotinonitrile enhances its electron-withdrawing character compared to isomers like 3-Chloro-4-cyanopyridine. This increases its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, where halogenated pyridines act as electrophilic partners . In contrast, 4-Chloro-2-cyanopyridine exhibits reduced steric hindrance, making it preferable for nucleophilic aromatic substitution.

Thermodynamic Stability: Compounds with para-directing groups (e.g., -CN) typically exhibit higher thermal stability. For instance, 2-(2-Chlorophenyl)isonicotinonitrile’s melting point is expected to exceed that of 2-Chloro-5-cyanopyridine due to stronger dipole interactions.

Research Implications and Limitations

While 2-(2-Chlorophenyl)isonicotinonitrile shows promise in synthetic chemistry, the provided data contains inconsistencies (e.g., mismatched molecular formula and nomenclature). Further studies are needed to:

- Clarify its exact structure (e.g., via X-ray crystallography).

- Compare its spectroscopic profiles (¹H/¹³C NMR, IR) with isomers.

- Evaluate biological activity relative to fluorinated analogs.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chlorophenyl)isonicotinonitrile, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyridine precursors. For example, coupling 2-chlorophenylboronic acid with a cyanopyridine derivative under palladium catalysis. Optimize reaction efficiency by:

-

Screening catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and solvents (DMF, THF).

-

Varying temperature (80–120°C) and reaction time (12–24 hours).

-

Using additives like K₂CO₃ to enhance nucleophilicity.

Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity. Confirm yield and purity using HPLC or GC-MS .- Example Reaction Table :

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 2-Chlorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | DMF | 100 | 72 | 97 |

| 3-Bromo-4-cyanopyridine | PdCl₂(dppf) (3%) | THF | 80 | 65 | 95 |

Q. What spectroscopic techniques are critical for characterizing 2-(2-Chlorophenyl)isonicotinonitrile?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–8.5 ppm) and nitrile carbon (δ ~115 ppm). Compare with computed spectra (DFT) for validation .

- IR Spectroscopy : Confirm C≡N stretch (~2220 cm⁻¹) and C-Cl (~750 cm⁻¹).

- Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ (e.g., m/z 215.04 for C₁₂H₈ClN₂).

- X-ray Crystallography : Resolve crystal packing and bond angles (if single crystals form).

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves (11–13 mil thickness) for routine handling; butyl rubber gloves (>12 mil) for prolonged exposure .

- Eye Protection : Chemical goggles during synthesis or transfers.

- Ventilation : Conduct reactions in a fume hood due to potential cyanide release under decomposition.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic properties of 2-(2-Chlorophenyl)isonicotinonitrile?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to:

Q. How to address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Purity variations : Validate via HPLC (e.g., ≥98% vs. 95% purity impacts IC₅₀).

- Assay conditions : Control pH, temperature, and solvent (DMSO vs. aqueous buffer).

- Structural analogs : Compare with derivatives (e.g., methyl vs. chloro substituents). Use CAS SciFindern to filter studies by substance role (e.g., "cyano group as pharmacophore") .

Q. What strategies validate the compound’s photophysical properties for material science applications?

- Methodological Answer :

- Fluorescence Spectroscopy : Measure quantum yield (λₑₓ = 300–400 nm) in solvents of varying polarity.

- Solvatochromism Analysis : Correlate emission shifts with solvent dielectric constant.

- Theoretical Modeling : Use TD-DFT to predict excited-state behavior and compare with experimental Stokes shifts .

Q. How to design structure-activity relationship (SAR) studies for drug discovery applications?

- Methodological Answer :

- Synthesize derivatives (e.g., replacing Cl with F or NO₂).

- Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).

- Corrogate electronic properties (Hammett σ values) with bioactivity.

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.